molecular formula C7H14N2O2 B13927700 Methyl 5-amino-2-piperidinecarboxylate

Methyl 5-amino-2-piperidinecarboxylate

Cat. No.: B13927700
M. Wt: 158.20 g/mol
InChI Key: QPLWHTVCXALRAG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-piperidinecarboxylate: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-piperidinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, methyl 5-amino-2-piperidinecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-containing drugs .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a range of industrial applications .

Mechanism of Action

The mechanism of action of methyl 5-amino-2-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Methyl 5-amino-2-piperidinecarboxylate is unique due to its specific functional groups and reactivity. Its amino group and carboxylate ester make it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 5-aminopiperidine-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h5-6,9H,2-4,8H2,1H3

InChI Key

QPLWHTVCXALRAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CN1)N

Origin of Product

United States

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